Cas no 866812-95-5 (3-(3,4-dimethylbenzoyl)-6-fluoro-4-(4-methylbenzenesulfonyl)quinoline)
3-(3,4-dimethylbenzoyl)-6-fluoro-4-(4-methylbenzenesulfonyl)quinoline Chemical and Physical Properties
Names and Identifiers
-
- 3-(3,4-dimethylbenzoyl)-6-fluoro-4-(4-methylbenzenesulfonyl)quinoline
- Methanone, (3,4-dimethylphenyl)[6-fluoro-4-[(4-methylphenyl)sulfonyl]-3-quinolinyl]-
- (3,4-dimethylphenyl)(6-fluoro-4-tosylquinolin-3-yl)methanone
- F1605-0370
- 866812-95-5
- (3,4-dimethylphenyl)-[6-fluoro-4-(4-methylphenyl)sulfonylquinolin-3-yl]methanone
- AKOS001859630
-
- Inchi: 1S/C25H20FNO3S/c1-15-4-9-20(10-5-15)31(29,30)25-21-13-19(26)8-11-23(21)27-14-22(25)24(28)18-7-6-16(2)17(3)12-18/h4-14H,1-3H3
- InChI Key: NFKPAQMXBQJBMX-UHFFFAOYSA-N
- SMILES: C(C1=CC=C(C)C(C)=C1)(C1=C(S(C2=CC=C(C)C=C2)(=O)=O)C2C(N=C1)=CC=C(F)C=2)=O
Computed Properties
- Exact Mass: 433.11479284g/mol
- Monoisotopic Mass: 433.11479284g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 31
- Rotatable Bond Count: 4
- Complexity: 742
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.5
- Topological Polar Surface Area: 72.5Ų
Experimental Properties
- Density: 1.289±0.06 g/cm3(Predicted)
- Boiling Point: 664.4±55.0 °C(Predicted)
- pka: -0.85±0.50(Predicted)
3-(3,4-dimethylbenzoyl)-6-fluoro-4-(4-methylbenzenesulfonyl)quinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1605-0370-2μmol |
3-(3,4-dimethylbenzoyl)-6-fluoro-4-(4-methylbenzenesulfonyl)quinoline |
866812-95-5 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1605-0370-5μmol |
3-(3,4-dimethylbenzoyl)-6-fluoro-4-(4-methylbenzenesulfonyl)quinoline |
866812-95-5 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1605-0370-10μmol |
3-(3,4-dimethylbenzoyl)-6-fluoro-4-(4-methylbenzenesulfonyl)quinoline |
866812-95-5 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1605-0370-20μmol |
3-(3,4-dimethylbenzoyl)-6-fluoro-4-(4-methylbenzenesulfonyl)quinoline |
866812-95-5 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1605-0370-1mg |
3-(3,4-dimethylbenzoyl)-6-fluoro-4-(4-methylbenzenesulfonyl)quinoline |
866812-95-5 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1605-0370-2mg |
3-(3,4-dimethylbenzoyl)-6-fluoro-4-(4-methylbenzenesulfonyl)quinoline |
866812-95-5 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1605-0370-3mg |
3-(3,4-dimethylbenzoyl)-6-fluoro-4-(4-methylbenzenesulfonyl)quinoline |
866812-95-5 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1605-0370-4mg |
3-(3,4-dimethylbenzoyl)-6-fluoro-4-(4-methylbenzenesulfonyl)quinoline |
866812-95-5 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1605-0370-5mg |
3-(3,4-dimethylbenzoyl)-6-fluoro-4-(4-methylbenzenesulfonyl)quinoline |
866812-95-5 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1605-0370-10mg |
3-(3,4-dimethylbenzoyl)-6-fluoro-4-(4-methylbenzenesulfonyl)quinoline |
866812-95-5 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
3-(3,4-dimethylbenzoyl)-6-fluoro-4-(4-methylbenzenesulfonyl)quinoline Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 3-(3,4-dimethylbenzoyl)-6-fluoro-4-(4-methylbenzenesulfonyl)quinoline
Research Brief on 3-(3,4-dimethylbenzoyl)-6-fluoro-4-(4-methylbenzenesulfonyl)quinoline (CAS: 866812-95-5)
Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the potential of 3-(3,4-dimethylbenzoyl)-6-fluoro-4-(4-methylbenzenesulfonyl)quinoline (CAS: 866812-95-5) as a promising scaffold for drug development. This compound, characterized by its unique quinoline core and functionalized substituents, has garnered significant attention due to its potential applications in targeting specific biological pathways. The following research brief synthesizes the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.
The synthesis of 3-(3,4-dimethylbenzoyl)-6-fluoro-4-(4-methylbenzenesulfonyl)quinoline involves a multi-step process that ensures high yield and purity. Recent studies have optimized the reaction conditions, particularly the introduction of the fluoro and sulfonyl groups, which are critical for its biological activity. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to confirm the structural integrity of the compound, ensuring its suitability for further pharmacological evaluations.
In vitro studies have demonstrated that 3-(3,4-dimethylbenzoyl)-6-fluoro-4-(4-methylbenzenesulfonyl)quinoline exhibits potent inhibitory activity against several kinase targets, including those implicated in inflammatory and oncogenic pathways. Mechanistic studies suggest that the compound's efficacy is attributed to its ability to disrupt protein-protein interactions and modulate signal transduction cascades. These findings position it as a potential lead compound for the development of novel kinase inhibitors.
Further investigations into the pharmacokinetic properties of 3-(3,4-dimethylbenzoyl)-6-fluoro-4-(4-methylbenzenesulfonyl)quinoline have revealed favorable absorption and distribution profiles in preclinical models. However, challenges related to metabolic stability and bioavailability have been identified, prompting ongoing research into structural modifications to enhance its drug-like properties. Computational modeling and structure-activity relationship (SAR) studies are currently underway to address these limitations.
The therapeutic potential of this compound extends beyond kinase inhibition. Preliminary data indicate its utility in targeting infectious diseases, with notable activity against bacterial and fungal pathogens. Researchers are exploring its mechanism of action in these contexts, with the aim of developing broad-spectrum antimicrobial agents. Additionally, its role in modulating immune responses is under investigation, offering potential applications in autoimmune and inflammatory disorders.
In conclusion, 3-(3,4-dimethylbenzoyl)-6-fluoro-4-(4-methylbenzenesulfonyl)quinoline (CAS: 866812-95-5) represents a versatile and promising candidate for drug discovery. Its multifaceted biological activity, combined with ongoing optimization efforts, underscores its potential to address unmet medical needs. Future research will focus on advancing this compound through preclinical and clinical development, with the ultimate goal of translating these findings into therapeutic interventions.
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